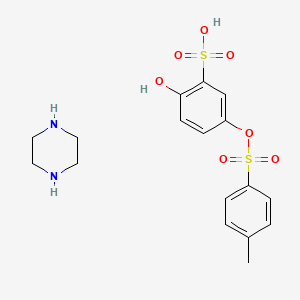

Sultosilic acid piperazine salt

Descripción

Propiedades

Número CAS |

57775-27-6 |

|---|---|

Fórmula molecular |

C17H22N2O7S2 |

Peso molecular |

430.5 g/mol |

Nombre IUPAC |

2-hydroxy-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid;piperazine |

InChI |

InChI=1S/C13H12O7S2.C4H10N2/c1-9-2-5-11(6-3-9)22(18,19)20-10-4-7-12(14)13(8-10)21(15,16)17;1-2-6-4-3-5-1/h2-8,14H,1H3,(H,15,16,17);5-6H,1-4H2 |

Clave InChI |

HGAVKWUHBLHFNP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)[O-])S(=O)(=O)[O-].C1C[NH2+]CC[NH2+]1 |

Apariencia |

Solid powder |

Otros números CAS |

57775-27-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-tosyloxy-2-hydroxy-benzenesulfonate piperazine A 585 A-585 Mimedran piperazine sultosylate sultosilic acid |

Origen del producto |

United States |

Foundational & Exploratory

Sultosilic Acid Piperazine Salt (A-585): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by its developmental code A-585 and as Piperazine sultosylate, is a chemical entity identified as a lipid-lowering agent.[1][2] Primarily investigated for its potential in treating hyperlipoproteinemia, particularly Type IIb familial combined hyperlipidemia, A-585 has also demonstrated effects on platelet function.[2][3] This technical guide synthesizes the available scientific information on Sultosilic acid piperazine salt, focusing on its chemical properties, biological activities, and the experimental findings from clinical research. Due to the limited availability of recent and in-depth public data, this document summarizes the foundational knowledge and highlights areas where further research is needed.

Chemical and Physical Properties

This compound is a salt complex formed between sultosilic acid and piperazine. The piperazine component is a well-known heterocyclic amine used in various pharmaceutical applications.[4][5][6]

| Property | Value | Reference |

| CAS Number | 57775-27-6 | [2] |

| Synonyms | Piperazine sultosylate, A-585 | [2] |

Biological Activity and Mechanism of Action

The primary described biological activities of this compound (A-585) are its lipid-modifying and anti-platelet effects.[2]

Lipid-Lowering Effects

Clinical studies have indicated that A-585 modifies blood lipid levels. While the precise molecular mechanism has not been fully elucidated in publicly accessible literature, its action is likely related to the regulation of lipoprotein metabolism.[7][8] General mechanisms of lipid-lowering drugs include the inhibition of cholesterol synthesis, increased catabolism of lipoproteins, and modulation of enzymes like lipoprotein lipase.[1][7][9] Fibrate drugs, for instance, act as agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[10] Given that A-585 has been clinically compared to the fibrate bezafibrate (B1666932), it is plausible that its mechanism may involve similar pathways, although direct evidence for A-585 as a PPARα agonist is lacking.

Anti-Platelet Effects

A-585 has been reported to reduce platelet adhesiveness.[2] The inhibition of platelet aggregation is a critical therapeutic target in cardiovascular disease. Key signaling pathways in platelet activation involve thromboxane (B8750289) A2 (TXA2) synthesis and ADP-mediated signaling through P2Y12 receptors.[11][12][13] Conversely, an increase in intracellular cyclic AMP (cAMP) levels is a potent inhibitor of platelet function.[14][15][16][17] The specific pathway modulated by A-585 to exert its anti-platelet effect has not been detailed in the available literature.

Summary of Preclinical and Clinical Data

The majority of the available data on this compound (A-585) originates from a key clinical study conducted in the early 1980s.

Vinazzer H, et al. (1983) - Double-blind cross-over study of the effect of this compound (A-585) and bezafibrate in primary hyperlipoproteinemia.

This study is the primary source of clinical evidence for the efficacy of A-585. While the full text and its detailed quantitative data are not widely accessible, the abstract indicates that A-585 was compared to bezafibrate in patients with primary hyperlipoproteinemia. The study concluded that A-585 modifies blood lipid levels and reduces platelet adhesiveness.[2]

Note: Without access to the full publication, a detailed table of quantitative data from this study cannot be provided.

Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, and in vivo studies of this compound (A-585) are not available in the public domain. The following represents a generalized workflow for evaluating a novel lipid-lowering and anti-platelet agent, which would be applicable to the study of A-585.

General Experimental Workflow for Compound Evaluation

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sultosilic acid, piperazine salt | TargetMol [targetmol.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Mechanisms of lipid-lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. PPAR agonist - Wikipedia [en.wikipedia.org]

- 11. G-protein-coupled receptors signaling pathways in new antiplatelet drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of antiplatelet drugs | Semantic Scholar [semanticscholar.org]

- 13. A Review of Antiplatelet Drugs, Coronary Artery Diseases and Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 16. Prostaglandin H2 directly lowers human platelet cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chlorin e6 Prevents ADP-Induced Platelet Aggregation by Decreasing PI3K-Akt Phosphorylation and Promoting cAMP Production - PMC [pmc.ncbi.nlm.nih.gov]

Sultosilic Acid Piperazine Salt: An Examination of a Lipid-Lowering and Anti-Platelet Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by the synonyms Piperazine sultosylate and the identifier A-585, is a compound that has been identified as a lipid-lowering agent.[1] Available information, primarily from studies conducted in the early 1980s, suggests that this compound also possesses properties that reduce platelet adhesiveness and may influence the fibrinolytic system. This technical guide synthesizes the publicly available information on the mechanism of action of sultosilic acid piperazine salt, with the understanding that a detailed molecular mechanism and associated signaling pathways are not extensively described in the current scientific literature.

Core Mechanism of Action

Based on the available data, the mechanism of action of this compound can be broadly categorized into two main effects: lipid modification and hemostatic effects.

Lipid-Lowering Effects

This compound is consistently described as a lipid-lowering agent.[1][2][3][4][5] Its primary effect is the modification of blood lipid levels. Specifically, it has been reported to cause a statistically significant decrease in total cholesterol, triglycerides, beta-lipoproteins, and pre-beta-lipoproteins. Concurrently, an increase in alpha-cholesterol (a component of high-density lipoprotein, HDL) has been observed.[3][6] The precise molecular pathway by which it achieves these effects, such as potential interactions with key enzymes in lipid metabolism (e.g., HMG-CoA reductase or lipoprotein lipase) or effects on lipoprotein synthesis and clearance, is not detailed in the available literature.

Hemostatic Effects

Beyond its impact on lipids, this compound has been shown to affect hemostasis, primarily through two mechanisms:

-

Reduction of Platelet Adhesiveness: The compound leads to a significant diminution of platelet adhesiveness.[1][3][6] This suggests an interference with the initial stages of thrombus formation, where platelets adhere to the subendothelial matrix. The specific receptors or signaling pathways within platelets that are modulated by this compound have not been elucidated.

-

Enhanced Fibrinolysis: The agent causes a significant shortening of the euglobulin lysis time.[3][6] This indicates an enhancement of fibrinolytic activity, the process by which blood clots are broken down. This effect could be due to an increase in plasminogen activators or a decrease in their inhibitors, but the exact mechanism remains to be specified.

A notable characteristic mentioned is that these effects are achieved without promoting the peroxisomal activity of hepatocytes, a side effect associated with some other lipid-lowering agents.[1]

Experimental Data

The most frequently cited study in the available literature is a double-blind, cross-over study comparing the effects of this compound (A-585) with bezafibrate (B1666932) in patients with primary hyperlipoproteinemia.[1][2] Unfortunately, the full quantitative data from this study, including percentage changes in lipid parameters and statistical significance, are not available in the public domain.

Signaling Pathways and Experimental Workflows

A detailed description of the signaling pathways involved in the mechanism of action of this compound is not available in the reviewed literature. Therefore, the creation of diagrams for signaling pathways is not possible at this time. Similarly, specific experimental workflows beyond the general description of a "double-blind cross-over study" are not provided.

To illustrate the general processes that this compound is proposed to influence, the following logical relationship diagram is provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sultosilic acid, piperazine salt | TargetMol [targetmol.com]

- 3. Sultosilic acid, piperazine salt |CAS 57775-27-6|DC Chemicals [dcchemicals.com]

- 4. This compound | 57775-27-6 | MOLNOVA [molnova.com]

- 5. This compound|T28882|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [chemicalbook.com]

- 6. Sultosilic acid,piperazine salt [cnreagent.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Piperazine Sultosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) sultosylate, also known as the piperazine salt of 2-hydroxy-5-(tosyloxy)benzenesulfonate, has been investigated for its potential as a hypolipidemic agent, influencing the levels of cholesterol and triglycerides in the body. This technical guide provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of Piperazine sultosylate. It includes detailed experimental protocols derived from patent literature, a summary of available quantitative data on its efficacy and toxicity, and a visualization of the proposed signaling pathway. This document is intended to serve as a core resource for researchers and professionals in the field of drug development.

Discovery and Development

Piperazine sultosylate was developed by Laboratorios del Dr. Esteve, S.A., a Spanish pharmaceutical company with a history dating back to 1929. The company's research into novel compounds for treating metabolic disorders led to the synthesis and patenting of this molecule.[1] The initial patents describe its potential use as a hypocholesterolaemic, hypotriglycaemic, and hypolipaemic agent.[2] While the exact timeline of its discovery is not extensively documented in publicly available literature, the patent filings in the mid-1970s indicate the period of its primary development.

Synthesis of Piperazine Sultosylate

The synthesis of Piperazine sultosylate is a multi-step process that begins with the tosylation of a 2,5-dihydroxybenzenesulphonic acid salt, followed by salt formation with piperazine. The following protocols are based on procedures outlined in the patent literature.

Experimental Protocols

Part 1: Preparation of the Ammonium (B1175870) Salt of 2,5-dihydroxybenzenesulphonic Acid Monotosylate

-

Reaction Setup: In a suitable reaction vessel, dissolve 214 g (0.813 mol) of the diethylamine (B46881) salt of 2,5-dihydroxybenzenesulphonic acid and 70 ml of 25% strength aqueous ammonia (B1221849) in 300 ml of water. Cool the solution to 0°C.

-

Tosyl Chloride Addition: Slowly add a solution of 150 g (0.787 mol) of tosyl chloride dissolved in 200 ml of dimethylformamide to the cooled aqueous solution.

-

Reaction: Maintain the reaction mixture at 0-5°C for two hours, during which a white solid will precipitate.

-

Isolation: Adjust the pH of the mixture to 4 with hydrochloric acid. Filter the precipitate and wash it with water to yield the ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate.[3][4]

Part 2: Preparation of the Piperazine Double Salt of 2,5-dihydroxybenzenesulphonic Acid Monotosylate

-

Dissolution: Dissolve 207 g (0.571 mol) of the ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate in 350 ml of water at 70-80°C.

-

Piperazine Addition: To the hot solution, add 24.1 g (0.279 mol) of piperazine and stir the mixture for 15 minutes.

-

Precipitation: At 50-55°C, add hydrochloric acid to adjust the pH to 1.

-

Isolation: Cool the mixture to 0°C. Filter the resulting white solid and wash it with water. This yields the piperazine double salt.[3]

Part 3: Preparation of Piperazine Sultosylate

-

Reaction Setup: Add 190 g (0.245 mol) of the piperazine double salt obtained in Part 2 to a solution of 31.6 g (0.367 mol) of piperazine in 340 ml of ethanol (B145695) at 70°C.

-

Dissolution: Heat the mixture to 80-85°C and add approximately 20 ml of water until complete dissolution is achieved.

-

Crystallization: Slowly cool the solution to 0°C and maintain this temperature for one hour.

-

Final Product Isolation: Filter the crystalline white solid, wash it with ethanol, and dry to obtain Piperazine sultosylate.[3]

Quantitative Data

The available quantitative data for Piperazine sultosylate is limited. The following tables summarize the key findings from preclinical and clinical studies.

Table 1: Efficacy Data from a Clinical Trial

| Parameter | Treatment Group | Change from Baseline | p-value |

| LDL Cholesterol | Pravastatin (B1207561) alone | +12.605 ± 22.777% | 0.022 |

| Pravastatin + Piperazine sultosylate | -6.396 ± 13.157% | ||

| Apolipoprotein-B | Pravastatin alone | +10.464 ± 8.446% | 0.028 |

| Pravastatin + Piperazine sultosylate | +0.767 ± 12.335% | ||

| Triglycerides | Pravastatin + Piperazine sultosylate | No significant difference from baseline | N/A |

Data from a 12-week pilot clinical trial in 26 patients with type 2b hyperlipoproteinemia who had responded to pravastatin for cholesterol but not triglycerides.

Table 2: Toxicity Data

| Parameter | Species | Value |

| Oral LD50 | Rat | > 11,000 mg/kg (equivalent to 2200 mg/kg piperazine base) |

| Oral LD50 | Mouse | > 11,000 mg/kg (equivalent to 2200 mg/kg piperazine base) |

Data from a summary report by the European Medicines Agency.[2]

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for the hypolipidemic effects of Piperazine sultosylate is not fully elucidated, research on other piperazine derivatives suggests a potential pathway involving the regulation of cholesterol biosynthesis. Studies have shown that certain piperazine compounds can lead to the up-regulation of key enzymes involved in cholesterol synthesis.[5][6] This up-regulation is reportedly mediated by the sterol regulatory element-binding protein (SREBP-1).[5][6]

The proposed signaling pathway, based on this evidence, is as follows:

References

- 1. canvasbusinessmodel.com [canvasbusinessmodel.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chemical and physical properties of Sultosilic acid piperazine salt.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by its synonyms Piperazine sultosylate and the developmental code A-585, is a compound that has been investigated for its therapeutic potential as a lipid-lowering agent.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties, experimental protocols for its synthesis, and an exploration of its pharmacological effects based on available scientific literature.

Chemical and Physical Properties

Sultosilic acid piperazine salt is the salt formed between Sultosilic acid (2-hydroxy-5-(tosyloxy)benzenesulfonic acid) and piperazine.[2] Its fundamental properties are summarized below.

Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2-hydroxy-5-(((4-methylphenyl)sulfonyl)oxy)benzenesulfonic acid, compound with piperazine (1:1) | PubChem |

| Synonyms | Piperazine sultosylate, A-585, Mimedran, Diethylenediamine sultosylate | [2] |

| CAS Number | 57775-27-6 | [2] |

| Molecular Formula | C₁₇H₂₂N₂O₇S₂ | [2] |

| Molecular Weight | 430.5 g/mol | [2] |

| Chemical Structure |

| PubChem |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White solid | MakeChem Inc. |

| Melting Point | 168-170 °C | EP0412011A2 |

| Boiling Point | Data not available | |

| Density | 1.31 g/cm³ (Relative) | TargetMol |

| Solubility | Data not available in detail. General guidance suggests dissolving in an appropriate solvent and storing aliquots to prevent degradation from freeze-thaw cycles.[1] | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [3] |

Experimental Protocols

The following experimental protocol for the synthesis of this compound is based on the process described in European Patent EP0412011A2.

Synthesis of this compound

This synthesis is a three-stage process starting from the diethylamine (B46881) salt of 2,5-dihydroxybenzenesulphonic acid.

Stage 1: Preparation of the ammonium (B1175870) salt of 2,5-dihydroxybenzenesulphonic acid monotosylate

-

Dissolve 214 g (0.813 mol) of the diethylamine salt of 2,5-dihydroxybenzenesulphonic acid and 70 ml of 25% strength aqueous ammonia (B1221849) in 300 ml of water.

-

Cool the solution to 0°C.

-

Slowly add a solution of 150 g (0.787 mol) of p-toluenesulfonyl chloride (tosyl chloride) dissolved in 200 ml of dimethylformamide.

-

Maintain the reaction mixture at 0-5°C for two hours, during which a white solid will precipitate.

-

Adjust the pH of the mixture to 4 with hydrochloric acid.

-

Filter the precipitate and wash it with water to yield the ammonium salt of 2,5-dihydroxybenzenesulphonic acid monotosylate.

Stage 2: Preparation of the piperazine disalt

-

The monotosylated ammonium salt obtained in Stage 1 is treated in an aqueous medium with piperazine.

-

The resulting disalt is isolated in an acid medium.

Stage 3: Preparation of the final this compound

-

Add 190 g (0.245 mol) of the piperazine double salt from Stage 2 to a solution of 31.6 g (0.367 mol) of piperazine in 340 ml of ethanol (B145695) at 70°C.

-

Heat the mixture to 80-85°C.

-

Add approximately 20 ml of water until complete dissolution is achieved.

-

Cool the solution slowly to 0°C and maintain this temperature for one hour.

-

Filter the resulting crystalline white solid, wash with ethanol, and dry.

Expected Yield: Approximately 192 g (91%) of this compound with a melting point of 168-170°C.

Characterization:

-

Infrared (IR) Spectroscopy (KBr disc): Characteristic bands at 3340, 3060, 2860, 2780, 2500, 1600, 1440, 1375, 1240, 1200, 1040, and 925 cm⁻¹.

Mandatory Visualization

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Pharmacological Effects and Potential Mechanism of Action

This compound is primarily characterized as a lipid-lowering and antiplatelet agent.[1][4]

Lipid-Lowering Effects

Clinical studies have indicated that this compound modifies blood lipid levels, leading to a statistically significant decrease in total cholesterol, triglycerides, beta- and pre-beta-cholesterol, and an increase in alpha-cholesterol.[4] The precise molecular mechanism by which it achieves this is not well-documented in publicly available literature. However, the general mechanisms of lipid-lowering drugs often involve:

-

Inhibition of cholesterol synthesis: Some drugs inhibit key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

-

Increased clearance of LDL cholesterol: Upregulation of LDL receptors on hepatocytes can increase the removal of LDL cholesterol from the bloodstream.

-

Modulation of lipoprotein metabolism: Affecting the production and catabolism of lipoproteins like VLDL and HDL.

Antiplatelet Effects

The compound has been observed to cause a significant diminution of platelet adhesiveness.[4] The mechanism underlying this antiplatelet activity is also not definitively established. General antiplatelet mechanisms include:

-

Inhibition of cyclooxygenase-1 (COX-1): This reduces the production of thromboxane (B8750289) A2, a potent platelet aggregator.

-

Blockade of ADP receptors: Preventing the binding of adenosine (B11128) diphosphate (B83284) (ADP) to platelet receptors, which is crucial for platelet activation.

-

Antagonism of glycoprotein (B1211001) IIb/IIIa receptors: These receptors are essential for the final common pathway of platelet aggregation.

Postulated Signaling Pathway

Given the lack of specific mechanistic data for this compound, a detailed signaling pathway cannot be constructed. However, a high-level logical diagram of its pharmacological effects can be visualized.

Caption: Pharmacological effects of this compound.

Conclusion

This compound is a compound with demonstrated lipid-lowering and antiplatelet properties. While its synthesis and basic physicochemical characteristics are documented, a significant opportunity exists for further research to elucidate its precise mechanism of action and the specific signaling pathways through which it exerts its therapeutic effects. Such studies would be invaluable for its potential future development and clinical application.

References

Pharmacokinetics and metabolism of A-585 compound.

Technical Guide: Pharmacokinetics and Metabolism of A-585

Disclaimer: The following technical guide details the pharmacokinetics and metabolism of the hypothetical compound A-585. The data presented herein is fictional and intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

A-585 is a novel small molecule inhibitor under investigation for its therapeutic potential. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a safe and effective drug. This document provides a comprehensive overview of the in vitro and in vivo pharmacokinetic and metabolic profile of A-585.

In Vitro Metabolism

The metabolic stability and the enzymes responsible for the metabolism of A-585 were investigated using in vitro systems.

Metabolic Stability in Liver Microsomes

The metabolic stability of A-585 was assessed in liver microsomes from various species to predict its in vivo clearance.

Data Presentation:

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 30.8 |

| Rat | 25 | 55.4 |

| Dog | 60 | 23.1 |

| Monkey | 52 | 26.6 |

Experimental Protocols:

-

Metabolic Stability Assay: A-585 (1 µM) was incubated with liver microsomes (0.5 mg/mL) from human, rat, dog, and monkey in a phosphate (B84403) buffer (100 mM, pH 7.4) at 37°C. The reaction was initiated by the addition of an NADPH-regenerating system. Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched with acetonitrile. The disappearance of A-585 was monitored by LC-MS/MS.[1][2] The half-life (t½) and intrinsic clearance (CLint) were calculated from the rate of disappearance.

Cytochrome P450 (CYP) Reaction Phenotyping

To identify the specific CYP isozymes involved in the metabolism of A-585, two complementary approaches were used: recombinant human CYP enzymes and chemical inhibition in human liver microsomes.[3][4][5]

Data Presentation:

| Recombinant CYP Isozyme | Rate of A-585 Metabolism (pmol/min/pmol CYP) |

| CYP1A2 | < 1.0 |

| CYP2C9 | 3.5 |

| CYP2C19 | 1.2 |

| CYP2D6 | < 1.0 |

| CYP3A4 | 15.8 |

| CYP3A5 | 4.2 |

| CYP Inhibitor (in HLM) | A-585 Metabolism (% Inhibition) |

| Furafylline (CYP1A2) | 5% |

| Sulfaphenazole (CYP2C9) | 25% |

| Ticlopidine (CYP2C19) | 8% |

| Quinidine (CYP2D6) | 3% |

| Ketoconazole (CYP3A4) | 85% |

Experimental Protocols:

-

Recombinant CYP Assay: A-585 (1 µM) was incubated with a panel of recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4, and 3A5) at 37°C in the presence of an NADPH-regenerating system. The rate of metabolism was determined by monitoring the depletion of the parent compound over time using LC-MS/MS.[5]

-

Chemical Inhibition Assay: A-585 (1 µM) was incubated with human liver microsomes (HLM) in the presence and absence of selective CYP inhibitors.[3][5] The reaction was initiated by adding an NADPH-regenerating system and incubated at 37°C. The percentage of inhibition was calculated by comparing the rate of A-585 metabolism in the presence of the inhibitor to the control.

In Vivo Pharmacokinetics

Pharmacokinetic studies were conducted in preclinical species and in a first-in-human study to characterize the in vivo disposition of A-585.[6][7][8]

Preclinical Pharmacokinetics

The pharmacokinetic profile of A-585 was evaluated in rats and dogs following intravenous (IV) and oral (PO) administration.

Data Presentation:

Rat Pharmacokinetic Parameters (1 mg/kg IV, 5 mg/kg PO)

| Parameter | IV | PO |

| Cmax (ng/mL) | 850 | 450 |

| Tmax (h) | 0.1 | 1.0 |

| AUC0-inf (ng·h/mL) | 1200 | 3000 |

| t½ (h) | 2.5 | 2.8 |

| CL (mL/min/kg) | 13.9 | - |

| Vss (L/kg) | 2.5 | - |

| Bioavailability (%) | - | 40 |

Dog Pharmacokinetic Parameters (0.5 mg/kg IV, 2 mg/kg PO)

| Parameter | IV | PO |

| Cmax (ng/mL) | 600 | 320 |

| Tmax (h) | 0.1 | 1.5 |

| AUC0-inf (ng·h/mL) | 900 | 2700 |

| t½ (h) | 4.1 | 4.5 |

| CL (mL/min/kg) | 9.3 | - |

| Vss (L/kg) | 3.0 | - |

| Bioavailability (%) | - | 75 |

Experimental Protocols:

-

Animal Studies: Male Sprague-Dawley rats and Beagle dogs were used for the pharmacokinetic studies. For intravenous administration, A-585 was formulated in a solution of 20% Solutol HS 15 in saline. For oral administration, A-585 was formulated as a suspension in 0.5% methylcellulose. Blood samples were collected at predetermined time points, and plasma was separated for analysis.[9]

-

Bioanalytical Method: Plasma concentrations of A-585 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12] Sample preparation involved protein precipitation with acetonitrile.

Human Pharmacokinetics (Single Ascending Dose)

A single ascending dose study was conducted in healthy human volunteers. The following data represents the mean pharmacokinetic parameters after a single 10 mg oral dose.

Data Presentation:

| Parameter | Mean Value |

| Cmax (ng/mL) | 250 |

| Tmax (h) | 2.0 |

| AUC0-inf (ng·h/mL) | 3500 |

| t½ (h) | 8.5 |

| CL/F (mL/min) | 47.6 |

| Vz/F (L) | 340 |

Experimental Protocols:

-

Clinical Study Design: A single oral dose of 10 mg of A-585 was administered to healthy male volunteers. Serial blood samples were collected over 48 hours. Plasma was harvested and stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of A-585 were quantified using a validated LC-MS/MS method, similar to the preclinical studies.[13]

Metabolic Pathways

Based on in vitro and in vivo metabolite identification studies, the primary metabolic pathways of A-585 have been elucidated.

Mandatory Visualization:

Experimental Protocols:

-

Metabolite Identification: A-585 was incubated with human liver microsomes and hepatocytes. In vivo samples (plasma, urine, and feces) from preclinical species and humans were also analyzed. Metabolites were identified using high-resolution mass spectrometry.

Experimental Workflows

Mandatory Visualization:

Summary and Conclusions

The hypothetical compound A-585 demonstrates moderate to low clearance across the species tested, with CYP3A4 being the primary enzyme responsible for its metabolism. The in vivo pharmacokinetic profiles in rat and dog show good oral bioavailability. The first-in-human data are consistent with the preclinical findings, suggesting a predictable pharmacokinetic profile. Further studies are warranted to fully characterize the disposition of A-585 and its metabolites.

References

- 1. Cytochrome CYP450 Reaction Phenotyping | Bienta [bienta.net]

- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. criver.com [criver.com]

- 4. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 5. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 9. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review on lc-ms/ms in bioanalytical studies [wisdomlib.org]

- 12. jocpr.com [jocpr.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

Sultosilic Acid Piperazine Salt: A Technical Review of a Lipid-Lowering Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultosilic acid piperazine (B1678402) salt, also known as Piperazine sultosylate or A-585, is a compound that has been investigated for its lipid-lowering properties. Clinical studies have demonstrated its efficacy in modulating blood lipid profiles, including the reduction of total cholesterol, triglycerides, and low-density lipoproteins (LDL), alongside an increase in high-density lipoproteins (HDL). This technical guide provides a comprehensive review of the available scientific literature on sultosilic acid piperazine salt, detailing its mechanism of action, summarizing clinical findings, and outlining experimental protocols. Due to the limited availability of full-text historical research, this document synthesizes information from accessible abstracts and draws parallels with the well-characterized lipid-lowering agent, bezafibrate (B1666932), with which it has been clinically compared.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. The management of hyperlipidemia often involves pharmacological intervention with lipid-lowering agents. This compound emerged as a potential therapeutic agent in this class, with studies in the 1980s exploring its efficacy and safety. This document serves as a technical resource for researchers and professionals in drug development, providing a detailed overview of the scientific knowledge surrounding this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-hydroxy-5-(tosyloxy)benzenesulfonic acid; piperazine | N/A |

| Synonyms | Piperazine sultosylate, A-585 | N/A |

| CAS Number | 57775-27-6 | N/A |

| Molecular Formula | C₁₇H₂₂N₂O₇S₂ | N/A |

| Molecular Weight | 430.5 g/mol | N/A |

Mechanism of Action

While the precise molecular mechanism of this compound has not been fully elucidated in the available literature, its observed effects on lipid profiles and its comparison to bezafibrate suggest a potential interaction with the peroxisome proliferator-activated receptors (PPARs).

Postulated Signaling Pathway: PPARα Agonism

Bezafibrate is a known agonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Activation of PPARα in hepatocytes leads to:

-

Increased lipoprotein lipase (B570770) activity: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.

-

Increased fatty acid oxidation: This reduces the availability of fatty acids for triglyceride synthesis.

-

Increased apolipoprotein A-I and A-II expression: This leads to an increase in HDL cholesterol levels.

-

Decreased apolipoprotein C-III expression: This removes the inhibition of lipoprotein lipase, further promoting triglyceride clearance.

Given the similar lipid-modifying effects observed in clinical trials, it is plausible that this compound also functions, at least in part, as a PPARα agonist.

Caption: Postulated PPARα signaling pathway for this compound.

Clinical Efficacy

Clinical investigations of this compound have primarily focused on its impact on lipid parameters in patients with primary hyperlipoproteinemia.

Summary of Clinical Trial Results

A double-blind, cross-over study comparing this compound (A-585) with bezafibrate in patients with primary hyperlipoproteinemia yielded the following key findings:

| Parameter | Effect of this compound | Effect of Bezafibrate |

| Total Cholesterol | Significantly Decreased | Significantly Decreased |

| Triglycerides | Significantly Decreased | Significantly Decreased |

| Beta-Cholesterol (LDL) | Significantly Decreased | Significantly Decreased |

| Pre-Beta-Cholesterol (VLDL) | Significantly Decreased | Significantly Decreased |

| Alpha-Cholesterol (HDL) | Increased | Increased |

| Euglobulin Lysis Time | Significantly Shortened | Significantly Shortened |

| Platelet Adhesiveness | Diminished | Diminished |

Data extracted from the abstract of Vinazzer H, et al. (1984).

Another pilot clinical trial investigated the combination of pravastatin (B1207561) with piperazine sultosilate in patients with type IIb familial combined hyperlipidemia. While this study did not show a significant reduction in triglycerides with the addition of sultosilate, it did demonstrate a significant decrease in LDL cholesterol and apolipoprotein-B levels compared to pravastatin alone.[1]

Experimental Protocol: Representative Clinical Trial Design

Based on the available information, a typical clinical trial protocol for evaluating this compound would likely involve the following:

Caption: Representative cross-over clinical trial design.

Methodology Details (Inferred):

-

Study Population: Adult male and female patients with a diagnosis of primary hyperlipoproteinemia (e.g., Fredrickson Type IIa, IIb, or IV).

-

Inclusion Criteria: Fasting plasma cholesterol and/or triglyceride levels above a specified threshold (e.g., cholesterol > 250 mg/dL, triglycerides > 200 mg/dL).

-

Exclusion Criteria: Secondary causes of hyperlipidemia, significant renal or hepatic disease, pregnancy, or lactation.

-

Intervention: Oral administration of this compound at a specified dose (e.g., 1000 mg/day).[1] The comparator could be a placebo or an active drug like bezafibrate.

-

Study Design: A randomized, double-blind, cross-over design is often employed to minimize inter-patient variability. This involves an initial treatment period, followed by a washout period, and then a second treatment period where patients switch interventions.

-

Outcome Measures:

-

Primary: Percentage change from baseline in fasting total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.

-

Secondary: Changes in apolipoprotein levels, platelet adhesiveness, and fibrinolytic parameters.

-

-

Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (liver function tests, creatinine (B1669602) kinase), and vital signs.

Toxicology

-

Mortality and clinical signs of toxicity

-

Body weight and food consumption

-

Hematology and clinical chemistry

-

Urinalysis

-

Gross pathology and histopathology of major organs

Synthesis

The synthesis of this compound involves the preparation of sultosilic acid (2-hydroxy-5-(tosyloxy)benzenesulfonic acid) followed by salt formation with piperazine. A plausible synthetic route is outlined below.

Caption: Plausible synthesis route for this compound.

Conclusion

This compound is a lipid-lowering agent that has demonstrated efficacy in reducing atherogenic lipid fractions and increasing protective HDL cholesterol in clinical studies. Its mechanism of action is likely related to the activation of PPARα, similar to fibrate drugs. While the available literature provides a foundational understanding of this compound, a full elucidation of its pharmacological and toxicological profile would require access to the complete historical research data. This technical guide provides a consolidated overview of the existing knowledge to support further research and development in the field of lipid-modifying therapeutics.

References

The Evolving Landscape of Lipid-Lowering Therapeutics: A Technical Guide to Novel Agents

For Immediate Release

[City, State] – December 11, 2025 – In the ongoing battle against atherosclerotic cardiovascular disease (ASCVD), the development of novel lipid-lowering agents marks a paradigm shift in treatment strategies. This technical guide provides an in-depth analysis of the biological activity, mechanistic pathways, and clinical efficacy of a new wave of therapies designed to address the limitations of current treatments and provide additional options for high-risk patients. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cardiovascular therapeutics.

Introduction

Despite the widespread use of statins, a significant residual risk of cardiovascular events persists in many patients. This has spurred the development of innovative therapies targeting different pathways in lipid metabolism. This whitepaper will delve into the core biological activities of several recently approved and emerging lipid-lowering agents: bempedoic acid, inclisiran, angiopoietin-like 3 (ANGPTL3) inhibitors, and the next generation of PCSK9 inhibitors, including lerodalcibep and oral formulations.

Bempedoic Acid: A Novel Approach to Cholesterol Synthesis Inhibition

Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACLY) inhibitor.[1][2] As a prodrug, it is activated in the liver to its active form, bempedoyl-CoA, which then inhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2] This mechanism of action leads to a reduction in hepatic cholesterol synthesis, upregulation of LDL receptors, and subsequent lowering of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1] A key advantage of bempedoic acid is its liver-specific activation, which minimizes the risk of muscle-related side effects commonly associated with statins.[2]

Clinical Efficacy of Bempedoic Acid

The CLEAR Outcomes trial provided pivotal data on the cardiovascular benefits of bempedoic acid in statin-intolerant patients. The trial demonstrated a significant reduction in major adverse cardiovascular events.[3]

| Parameter | Bempedoic Acid Arm | Placebo Arm | Placebo-Adjusted Percent Reduction | Reference |

| LDL-Cholesterol | -21.1% to -22.5% | 21.1% to 22.5% | [3][4] | |

| hs-CRP | -22.2% to -23.2% | 22.2% to 23.2% | [1][3] | |

| Non-HDL-C | Data not specified | Data not specified | ||

| Apolipoprotein B | Data not specified | Data not specified | ||

| Triglycerides | Data not specified | Data not specified |

Table 1: Key Efficacy Data for Bempedoic Acid from the CLEAR Outcomes Trial.

Signaling Pathway and Experimental Workflow

Inclisiran: A Small Interfering RNA (siRNA) Therapeutic

Inclisiran is a synthetic small interfering RNA (siRNA) that targets the messenger RNA (mRNA) for proprotein convertase subtilisin/kexin type 9 (PCSK9). By harnessing the body's natural process of RNA interference, inclisiran leads to the degradation of PCSK9 mRNA, thereby reducing the synthesis of the PCSK9 protein in the liver. Lower levels of PCSK9 result in increased recycling of LDL receptors to the hepatocyte surface, leading to enhanced clearance of LDL-C from the circulation.[5]

Clinical Efficacy of Inclisiran

The ORION clinical trial program has demonstrated the potent and sustained LDL-C lowering effects of inclisiran with a convenient twice-yearly dosing schedule after an initial loading dose.

| Parameter | Inclisiran Arm (Placebo-Adjusted) | Key Finding | Reference |

| LDL-Cholesterol | ~50% reduction | Sustained reduction with twice-yearly dosing | [6][7] |

| hs-CRP | No significant difference | No effect on this inflammatory marker | [5] |

| Non-HDL-C | Significant reduction | Consistent with LDL-C lowering | [5] |

| Apolipoprotein B | Significant reduction | Consistent with LDL-C lowering | [5] |

| Triglycerides | Modest reduction | [5] |

Table 2: Key Efficacy Data for Inclisiran from the ORION Program.

Signaling Pathway and Experimental Workflow

ANGPTL3 Inhibitors: A Novel Target for Triglyceride and LDL-C Lowering

Angiopoietin-like 3 (ANGPTL3) is a protein primarily synthesized in the liver that plays a crucial role in lipid metabolism by inhibiting lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL). Inhibition of ANGPTL3 leads to increased activity of these lipases, resulting in enhanced clearance of triglycerides and LDL-C. Evinacumab is a monoclonal antibody that binds to and inhibits ANGPTL3.

Clinical Efficacy of Evinacumab

Evinacumab has shown remarkable efficacy in reducing LDL-C, particularly in patients with homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder.

| Parameter | Evinacumab Arm (Placebo-Adjusted) | Key Finding | Reference |

| LDL-Cholesterol | ~49% reduction | Effective in patients with limited LDL receptor function | [8][9] |

| Triglyceride-Rich Lipoproteins | ≥50% reduction at highest doses | Significant reduction in triglyceride-rich lipoproteins | [10][11] |

| Non-HDL-C | Significant reduction | [10] | |

| Apolipoprotein B | -41.4% | Significant reduction | [8] |

| HDL-C | Reduced | [10] |

Table 3: Key Efficacy Data for Evinacumab from the ELIPSE HoFH Trial.

Signaling Pathway

Next-Generation PCSK9 Inhibition

Building on the success of monoclonal antibodies against PCSK9, the next generation of inhibitors aims to improve patient convenience and access. These include a novel small binding protein and oral formulations.

Lerodalcibep: A Small Binding Protein PCSK9 Inhibitor

Lerodalcibep is a small recombinant fusion protein that inhibits PCSK9. Its smaller size allows for a less frequent, small-volume subcutaneous injection.

Oral PCSK9 Inhibitors: The Future of PCSK9-Targeted Therapy

The development of orally bioavailable PCSK9 inhibitors, such as MK-0616, represents a significant advancement. These agents have the potential to overcome the barriers associated with injectable therapies.

Clinical Efficacy of Next-Generation PCSK9 Inhibitors

| Agent | Trial | LDL-C Reduction (Placebo-Adjusted) | Other Key Lipid Effects | Reference |

| Lerodalcibep | LIBerate-HeFH | 58.6% at Week 24, 65.0% at mean of Weeks 22 & 24 | ApoB: -45.6%; Lp(a): -23.9% | [12][13][14] |

| MK-0616 (Oral) | Phase 2b | 41.2% (6 mg) to 60.9% (30 mg) | ApoB: -32.8% to -51.8%; Non-HDL-C: -35.9% to -55.8% | [1][4][10][15][16] |

Table 4: Efficacy Data for Next-Generation PCSK9 Inhibitors.

Experimental Workflow: PCSK9-LDLR Binding Inhibition Assay

Experimental Protocols: Core Methodologies

Lipid Panel Analysis

Standard lipid panel analysis in clinical trials involves the measurement of total cholesterol, triglycerides, and HDL-C in serum or plasma after a period of fasting. LDL-C is typically calculated using the Friedewald equation, unless triglycerides are highly elevated, in which case direct measurement is performed. Non-HDL-C is calculated by subtracting HDL-C from total cholesterol.

Apolipoprotein B (ApoB) Measurement

ApoB levels are quantified using immunoturbidimetric assays.[17][18] This method involves the reaction of ApoB in the sample with specific anti-ApoB antibodies, leading to the formation of immune complexes. The resulting turbidity is measured photometrically and is proportional to the ApoB concentration.[17][18]

High-Sensitivity C-Reactive Protein (hs-CRP) Assay

hs-CRP is measured using a high-sensitivity immunoassay, typically a latex-enhanced immunoturbidimetric assay or an ELISA.[19][20] In the immunoturbidimetric method, latex particles coated with anti-CRP antibodies agglutinate in the presence of CRP, and the change in light scattering is measured.[19] The ELISA format involves capturing CRP with an immobilized antibody and detecting it with an enzyme-labeled secondary antibody.[20]

Conclusion

The advent of novel lipid-lowering agents targeting ACLY, PCSK9 mRNA, and ANGPTL3 represents a significant expansion of the therapeutic armamentarium against ASCVD. These agents offer substantial reductions in LDL-C and other atherogenic lipoproteins through diverse mechanisms of action. The development of oral PCSK9 inhibitors holds the promise of further improving patient adherence and outcomes. Continued research and long-term cardiovascular outcome trials will further elucidate the role of these innovative therapies in the management of dyslipidemia and the prevention of cardiovascular disease.

References

- 1. primarycarenotebook.com [primarycarenotebook.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Bempedoic Acid on Total Cardiovascular Events: A Prespecified Analysis of the CLEAR Outcomes Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Inclisiran for the treatment of hypercholesterolaemia: implications and unanswered questions from the ORION trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two Phase 3 Trials of Inclisiran in Patients with Elevated LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evinacumab Lipid Studies in Patients With Homozygous Familial Hypercholesterolemia - American College of Cardiology [acc.org]

- 9. hcplive.com [hcplive.com]

- 10. join.hcplive.com [join.hcplive.com]

- 11. diazyme.com [diazyme.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Long-term efficacy and safety of lerodalcibep in heterozygous familial hypercholesterolaemia: the LIBerate-HeFH trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. The CLEAR Outcomes Trial: Bempedoic Acid and CV Outcomes in Statin-Intolerant Patients—A Clear Glimmer of Hope - American College of Cardiology [acc.org]

- 16. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunoturbidimetric method for routine determinations of apolipoproteins A-I and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wwwn.cdc.gov [wwwn.cdc.gov]

- 19. wwwn.cdc.gov [wwwn.cdc.gov]

- 20. elisakits.in [elisakits.in]

Investigating Sultosilic Acid Piperazine Salt for Hyperlipidemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt, also known by the code A-585 and as Piperazine sultosylate, is a compound that has been investigated for its lipid-lowering properties. This technical guide synthesizes the available scientific information on Sultosilic acid piperazine salt, focusing on its potential application in the management of hyperlipidemia. Due to the limited availability of recent research, this document primarily draws from foundational clinical studies conducted in the 1980s. The aim is to provide a structured overview for researchers and professionals in drug development who may be exploring novel or previously investigated compounds for lipid disorders.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | piperazine;2-hydroxy-5-(4-methylphenyl)sulfonyloxybenzenesulfonic acid |

| Molecular Formula | C₁₇H₂₂N₂O₇S₂ |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 57775-27-6 |

Clinical Efficacy in Hyperlipidemia

The primary clinical evidence for the lipid-lowering effects of this compound comes from a double-blind, cross-over study comparing it with bezafibrate (B1666932) in patients with primary hyperlipoproteinemia.[1] This study provides the most comprehensive clinical data available to date.

Impact on Lipid Profile

The study demonstrated that this compound significantly modulates blood lipid levels.[1] The key findings are summarized below.

| Parameter | Effect of this compound |

| Total Cholesterol | Significantly Diminished |

| Triglycerides | Significantly Diminished |

| Beta-lipoproteins (LDL) | Significantly Diminished |

| Pre-beta-lipoproteins (VLDL) | Significantly Diminished |

| Alpha-lipoproteins (HDL) | Increased |

Table 1: Summary of the Effects of this compound on Blood Lipids.[1]

Additional Hematological Effects

Beyond its impact on lipids, the research indicated that this compound also influences platelet function and fibrinolysis.

| Parameter | Effect of this compound |

| Platelet Adhesiveness | Reduced |

| Euglobulin Lysis Time | Shortened (Indicating increased fibrinolytic activity) |

Table 2: Additional Hematological Effects of this compound.[1]

Mechanism of Action

The precise molecular mechanism of action for this compound in lowering lipid levels has not been fully elucidated in the publicly available literature. The observed effects on both lipid profiles and hematological parameters suggest a potentially multi-faceted mechanism that may differ from other lipid-lowering agents. It is noted that the compound modifies blood lipid levels without promoting peroxisomal activity in hepatocytes, a side-effect associated with some other lipid-lowering drugs.[1]

To illustrate the general process of drug investigation for hyperlipidemia, a logical workflow is presented below. This diagram outlines the typical stages of research from initial identification to clinical assessment.

Caption: General Drug Discovery Workflow.

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available in the public domain. However, based on the abstract of the key clinical trial, the methodology employed was a double-blind, cross-over study design .

Double-Blind, Cross-Over Study Protocol

This type of study is a powerful method for comparing two treatments in the same group of patients. The general structure of such a protocol is as follows:

-

Patient Recruitment : A cohort of patients with primary hyperlipoproteinemia is selected.

-

Randomization : Patients are randomly assigned to one of two treatment sequences:

-

Group 1: Receives this compound for a defined period, followed by a "washout" period, and then receives bezafibrate for the same duration.

-

Group 2: Receives bezafibrate first, followed by a washout period, and then this compound.

-

-

Blinding : Neither the patients nor the investigators are aware of which treatment is being administered at any given time.

-

Data Collection : Blood samples are collected at baseline and at the end of each treatment period to measure lipid profiles, platelet function, and fibrinolytic activity.

-

Analysis : The effects of each drug are compared within each patient and across the entire study population.

The diagram below illustrates the logical flow of a cross-over study design.

Caption: Cross-Over Study Workflow.

Signaling Pathways in Lipid Metabolism: A General Overview

While the specific pathways affected by this compound are unknown, it is useful to consider the major signaling pathways involved in lipid metabolism that are common targets for hyperlipidemia therapies. The diagram below provides a simplified overview of hepatic cholesterol regulation, a central process in maintaining lipid homeostasis.

Caption: Hepatic Cholesterol Regulation.

Conclusion and Future Directions

This compound demonstrated promising lipid-lowering and favorable hematological effects in early clinical studies. It effectively reduced total cholesterol, triglycerides, LDL, and VLDL while increasing HDL. However, a significant gap in the recent scientific literature exists. To fully understand its potential as a therapeutic agent for hyperlipidemia, further research is warranted.

Future investigations should focus on:

-

Elucidating the Mechanism of Action : Modern pharmacological and molecular biology techniques could uncover the specific cellular and enzymatic targets of the compound.

-

Comprehensive Preclinical Studies : In-depth in vitro and in vivo studies are needed to establish a complete pharmacological and toxicological profile.

-

Replication of Clinical Findings : Well-designed, larger-scale clinical trials would be necessary to confirm the efficacy and safety of this compound in a contemporary patient population.

This technical guide provides a foundational understanding of this compound based on the available historical data. It is intended to serve as a starting point for researchers and drug development professionals interested in revisiting this compound or exploring similar chemical entities for the treatment of hyperlipidemia.

References

Early-Stage Toxicology Profile of Sultosilic Acid Piperazine Salt: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for comprehensive toxicological evaluation.

Executive Summary

Sultosilic acid piperazine (B1678402) salt, also known as Piperazine sultosylate or A-585, is identified primarily as a lipid-lowering agent. This technical guide provides a summary of its early-stage toxicology profile based on publicly available data. It is important to note that specific toxicological data for sultosilic acid piperazine salt is limited. Consequently, this profile is supplemented with data from studies on the parent compound, piperazine, and its other salts, a common practice in toxicological assessment for pharmaceutical salts where the toxicity is often driven by the active moiety.

The available data indicates that this compound has a low acute oral toxicity. The broader toxicological profile of piperazine suggests potential for neurotoxicity at high doses and possible reproductive and developmental effects, although it is not considered to be genotoxic. This document summarizes key quantitative data, outlines general experimental protocols for toxicological evaluation, and provides visualizations of relevant concepts.

Acute Toxicity

The primary study available for this compound indicates a low potential for acute toxicity following oral administration.

Table 1: Acute Oral Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | > 11,000 mg/kg bw | European Medicines Agency |

| Mouse | Oral | > 11,000 mg/kg bw | European Medicines Agency |

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

A standardized acute oral toxicity study, such as one following OECD Guideline 423, would typically involve the following steps:

-

Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically females, are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dosing: A single dose of the test substance is administered orally via gavage. The starting dose is selected based on available data.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Diagram: Workflow for a Typical Acute Oral Toxicity Study

Caption: Workflow of a standard acute oral toxicity study.

Genotoxicity

Specific genotoxicity studies for this compound were not found in the public domain. However, data on piperazine and its other salts consistently indicate a lack of genotoxic potential.

Table 2: Genotoxicity Profile of Piperazine and its Salts

| Assay Type | Test System | Result |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | Negative |

| In vivo Chromosome Aberration | Not Specified | Negative |

It is important to note that while piperazine itself is not genotoxic, it can form N-nitroso-piperazines in the presence of nitrites, which have shown genotoxic properties.

Experimental Protocol: Ames Test (General Guideline)

The bacterial reverse mutation test (Ames test), following a guideline such as OECD 471, is a widely used method to assess the mutagenic potential of a chemical.

-

Tester Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to various concentrations of the test substance.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Diagram: Logic of the Ames Test for Mutagenicity

Caption: Logical flow of the Ames test for assessing mutagenicity.

Other Toxicological Considerations (Based on Piperazine)

While specific data for this compound is lacking in these areas, the toxicological profile of the piperazine moiety provides important insights.

-

Neurotoxicity: High doses of piperazine have been associated with neurotoxic effects, including convulsions, ataxia, and muscle tremors. The proposed mechanism involves antagonism of GABA receptors.

-

Reproductive and Developmental Toxicity: Studies on some piperazine salts have suggested potential for reproductive and developmental toxicity, although these effects may be secondary to maternal toxicity.

-

Sensitization: Piperazine is recognized as a skin and respiratory sensitizing agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME data for this compound were identified. For the parent compound, piperazine, studies with radiolabelled piperazine dihydrochloride (B599025) in pigs have shown almost complete oral absorption, with the majority of radioactivity eliminated in the urine within the first 24 hours.

Conclusion

The early-stage toxicology profile of this compound suggests a low acute oral toxicity. While data specific to this salt is sparse, the well-characterized toxicology of the parent piperazine moiety indicates a need for further investigation into potential neurotoxicity, reproductive toxicity, and sensitization. The compound is not expected to be genotoxic. A comprehensive toxicological evaluation, including in vitro cytotoxicity, a full battery of genotoxicity tests, repeated-dose toxicity studies, and ADME profiling, would be necessary for further development.

Sultosilic Acid Piperazine Salt: A Technical Review of its Effects on Blood Lipids and Platelet Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultosilic acid piperazine (B1678402) salt, also known as A-585, is a compound that has demonstrated potential as a lipid-lowering and antiplatelet agent. This technical guide provides a comprehensive analysis of the available scientific literature on the effects of sultosilic acid piperazine salt on blood lipids and platelet function. The primary focus is a critical review of a key double-blind, cross-over study, supplemented with insights into potential mechanisms of action based on related compounds. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Hyperlipidemia and aberrant platelet activity are central to the pathophysiology of atherosclerotic cardiovascular disease. The management of these conditions often involves pharmacological interventions. This compound emerged as a compound of interest for its dual action on lipid metabolism and platelet function. This guide synthesizes the findings from the pivotal clinical investigation by Vinazzer et al. (1983) and explores the broader context of piperazine derivatives' biological activities to elucidate the potential therapeutic profile of this compound.

Effects on Blood Lipids

The primary clinical evidence for the lipid-lowering effects of this compound comes from a double-blind, cross-over study involving patients with primary hyperlipoproteinemia. This study compared the efficacy of this compound with bezafibrate, a known lipid-lowering agent.

Quantitative Data on Lipid Profile Modulation

The study by Vinazzer et al. (1983) reported significant alterations in the lipid profiles of patients treated with this compound. The following table summarizes the reported percentage changes in key blood lipid parameters. It is important to note that this data is derived from the abstract of the study, as the full text was not available.

| Parameter | Direction of Change | Magnitude of Change |

| Total Cholesterol | Decrease | Statistically Significant |

| Triglycerides | Decrease | Statistically Significant |

| Beta-Cholesterol (LDL) | Decrease | Statistically Significant |

| Pre-Beta-Cholesterol (VLDL) | Decrease | Statistically Significant |

| Alpha-Cholesterol (HDL) | Increase | Statistically Significant |

Data extracted from the abstract of Vinazzer H, et al. (1983). Atherosclerosis. 49(2):109-18.

Probable Experimental Protocol: Lipoprotein Analysis

Given the era of the study, lipoprotein analysis was likely conducted using lipoprotein electrophoresis on an agarose (B213101) gel medium.

Methodology:

-

Sample Preparation: Fasting blood samples would be collected from patients, and plasma would be separated by centrifugation.

-

Electrophoresis: A small volume of plasma would be applied to an agarose gel plate. The plate would then be placed in an electrophoresis chamber containing a buffer solution (e.g., barbital (B3395916) buffer, pH 8.6). An electric current would be applied across the gel, causing the lipoproteins to migrate based on their net charge and size.

-

Staining: After electrophoresis, the gel would be stained with a lipid-specific stain, such as Fat Red 7B or Sudan Black B, to visualize the separated lipoprotein bands (alpha, pre-beta, and beta).

-

Quantification: The stained gel would be scanned using a densitometer to quantify the relative percentage of each lipoprotein fraction. Absolute concentrations would be calculated by multiplying the percentage of each fraction by the total cholesterol or triglyceride concentration of the plasma, which would have been determined by separate enzymatic assays.

Figure 1. A generalized experimental workflow for a double-blind, cross-over clinical trial.

Effects on Platelets

In addition to its lipid-modifying properties, this compound has been reported to reduce platelet adhesiveness.

Quantitative Data on Platelet Function

The study by Vinazzer et al. (1983) also documented a significant impact on platelet function.

| Parameter | Direction of Change | Magnitude of Change |

| Platelet Adhesiveness | Decrease | Statistically Significant |

Data extracted from the abstract of Vinazzer H, et al. (1983). Atherosclerosis. 49(2):109-18.

Probable Experimental Protocol: Platelet Adhesiveness

In the early 1980s, platelet adhesiveness was commonly assessed by in vitro methods that measured the retention of platelets in a glass bead column.

Methodology:

-

Blood Collection: Whole blood would be drawn from patients using a standardized venipuncture technique, with sodium citrate (B86180) as the anticoagulant.

-

Platelet Count: An initial platelet count would be performed on the whole blood sample.

-

Glass Bead Column: A specific volume of the blood would be passed through a column packed with fine glass beads at a constant flow rate.

-

Post-Column Platelet Count: The platelet count would be measured in the blood that has passed through the column.

-

Calculation of Adhesiveness: Platelet adhesiveness would be calculated as the percentage of platelets retained in the glass bead column: [(Initial Platelet Count - Post-Column Platelet Count) / Initial Platelet Count] x 100

Discussion of Potential Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its effects on blood lipids and platelets have not been extensively elucidated in the available literature. However, insights can be drawn from the known actions of its comparator, bezafibrate, and other piperazine-containing compounds.

Lipid Metabolism

Bezafibrate is a fibrate that primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to:

-

Increased expression of lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins.

-

Increased hepatic uptake of fatty acids.

-

Increased apolipoprotein A-I and A-II expression, leading to higher HDL levels.

It is plausible that this compound may share some of these mechanisms. Furthermore, studies on other piperazine derivatives have shown that they can influence key enzymes involved in cholesterol biosynthesis. Some piperazine-based designer drugs have been found to up-regulate genes such as HMG-CoA reductase and squalene (B77637) epoxidase, which are critical for cholesterol synthesis. This suggests that the piperazine moiety might interact with pathways regulating lipid homeostasis, although the specific effects of the sultosilic acid salt are yet to be determined.

Figure 2. A simplified overview of lipid metabolism with hypothetical targets for this compound.

Platelet Function

The reduction in platelet adhesiveness by this compound suggests an interference with the initial stages of platelet activation and thrombus formation. Several piperazine derivatives have been shown to possess antiplatelet activity. The mechanisms for these effects can be diverse, including:

-

Inhibition of phosphoinositide breakdown, a critical step in intracellular signaling following platelet activation.

-

Modulation of intracellular calcium levels.

-

Interference with the function of platelet surface receptors, such as those for collagen or von Willebrand factor.

The specific signaling cascade affected by this compound remains to be elucidated through further research.

Figure 3. A simplified schematic of platelet activation, indicating possible points of intervention for this compound.

Conclusion

This compound demonstrates promising dual functionality as a lipid-lowering and antiplatelet agent, based on the findings of a key clinical study from 1983. The compound significantly improves the lipoprotein profile by reducing total cholesterol, triglycerides, LDL, and VLDL, while increasing HDL. Concurrently, it reduces platelet adhesiveness, a critical factor in atherothrombosis.

However, a significant gap in the current understanding of this compound is the lack of detailed mechanistic studies and the unavailability of the full dataset from its primary clinical trial. The probable experimental methodologies employed in the pivotal study reflect the standards of its time. To fully assess the therapeutic potential of this compound, further research is warranted. Modern techniques in lipidomics, proteomics, and platelet function analysis could provide a more detailed picture of its pharmacological effects and elucidate its precise molecular targets. Such studies would be invaluable for guiding any future development of this or related compounds for the treatment of cardiovascular diseases.

Methodological & Application

Application Notes and Protocols for the In Vitro Study of Sultosilic Acid Piperazine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sultosilic acid piperazine (B1678402) salt (also known as Piperazine sultosylate or A-585) is recognized as a lipid-lowering agent.[1][2][3] It has been shown to modify blood lipid levels and reduce platelet adhesiveness.[1][3][4][5][6] These application notes provide a comprehensive guide for the in vitro investigation of sultosilic acid piperazine salt, detailing experimental protocols to assess its effects on lipid metabolism and platelet function. The following protocols are foundational and can be adapted to specific research questions and laboratory capabilities.

Quantitative Data Summary

Table 1: Illustrative In Vitro Efficacy of this compound on Lipid Metabolism

| Assay Type | Cell Line | Parameter Measured | Illustrative IC₅₀ (µM) |

| Lipid Accumulation Assay | HepG2 | Intracellular Triglyceride Content | 15.2 |

| Cholesterol Uptake Assay | Huh7 | Fluorescent Cholesterol Analogue Uptake | 25.8 |

| Adipocyte Differentiation | 3T3-L1 | Oil Red O Staining | 12.5 |

Table 2: Illustrative In Vitro Efficacy of this compound on Platelet Aggregation

| Agonist | Platelet Source | Parameter Measured | Illustrative IC₅₀ (µM) |

| ADP | Human Platelet-Rich Plasma | Aggregation (%) | 35.1 |

| Collagen | Human Platelet-Rich Plasma | Aggregation (%) | 42.5 |

| Thrombin | Washed Human Platelets | Aggregation (%) | 50.3 |

Experimental Protocols

Lipid Accumulation Assay in HepG2 Cells

Objective: To quantify the effect of this compound on intracellular lipid accumulation in a human hepatocyte cell line.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Oleic acid

-

Oil Red O staining solution

-

96-well plates

-

Spectrophotometer

Protocol:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO₂ incubator until cells reach 70-80% confluency.

-

Induction of Lipid Accumulation: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA). Induce lipid accumulation by treating the cells with a final concentration of 1 mM oleic acid in serum-free DMEM for 24 hours.

-

Treatment: Remove the oleic acid medium and treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in fresh serum-free DMEM for another 24 hours. Include a vehicle control (e.g., DMSO).

-

Oil Red O Staining:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 30 minutes.

-

Wash with PBS and then with 60% isopropanol.

-

Allow the wells to dry completely.

-

Add Oil Red O working solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells extensively with water until the water runs clear.

-

-

Quantification:

-

Add 200 µL of isopropanol to each well to elute the stain.

-

Incubate for 10 minutes with gentle shaking.

-

Measure the absorbance at 510 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of lipid accumulation inhibition relative to the vehicle control.

Cholesterol Uptake Assay

Objective: To assess the effect of this compound on the uptake of cholesterol by hepatocytes.

Materials:

-

Huh7 or HepG2 cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Fluorescently labeled cholesterol analogue (e.g., NBD-cholesterol)

-

This compound

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Protocol:

-

Cell Seeding: Seed Huh7 or HepG2 cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Cholesterol Uptake:

-

Prepare a working solution of NBD-cholesterol in serum-free DMEM.

-

Remove the treatment medium and add the NBD-cholesterol solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Measurement:

-

Wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for NBD (e.g., 485/535 nm).

-

-

Data Analysis: Determine the percentage of inhibition of cholesterol uptake compared to the vehicle-treated control.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound

-

Platelet aggregometer

Protocol:

-

Preparation of PRP and PPP:

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Place a cuvette with PRP in the aggregometer and use PPP as a blank to set 100% aggregation.

-